

Application Notes and Protocols for Flow Cytometry Analysis with 1-demethyl-colchicine

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Compound of Interest

Compound Name: Colchicine, 1-demethyl-

Cat. No.: B15125229

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-demethyl-colchicine in flow cytometry-based analyses. The protocols focus on two key cellular processes affected by microtubule-disrupting agents: cell cycle progression and apoptosis. 1-demethyl-colchicine, an active metabolite of colchicine, is a potent inhibitor of tubulin polymerization, making it a valuable compound for studying cellular division and programmed cell death.

Mechanism of Action

1-demethyl-colchicine, similar to its parent compound colchicine, exerts its biological effects primarily by disrupting microtubule dynamics.^{[1][2][3][4]} Microtubules are essential components of the cytoskeleton involved in various cellular functions, including the formation of the mitotic spindle during cell division, maintenance of cell shape, and intracellular transport.^{[2][4]}

By binding to β -tubulin, 1-demethyl-colchicine inhibits the polymerization of tubulin dimers into microtubules.^{[2][5]} This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, as the mitotic spindle cannot form correctly.^{[2][4]} Prolonged mitotic arrest can subsequently trigger the intrinsic apoptotic pathway.

Core Applications in Flow Cytometry

Flow cytometry is a powerful technique for analyzing the effects of 1-demethyl-colchicine on individual cells within a population. The two primary applications detailed below are:

- **Cell Cycle Analysis:** To determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with 1-demethyl-colchicine.
- **Apoptosis Assay:** To quantify the induction of apoptosis (early and late stages) and distinguish it from necrosis.

Data Presentation: Illustrative Effects of 1-demethyl-colchicine

The following tables summarize hypothetical quantitative data representing the expected outcomes of treating a cancer cell line (e.g., HeLa) with 1-demethyl-colchicine. These values are for illustrative purposes and should be optimized for specific cell types and experimental conditions.

Table 1: Cell Cycle Distribution Analysis

Treatment Group	Concentration (nM)	Incubation Time (hours)	% Cells in G0/G1	% Cells in S	% Cells in G2/M
Vehicle Control (DMSO)	0	24	55	25	20
1-demethyl-colchicine	10	24	45	20	35
1-demethyl-colchicine	50	24	30	15	55
1-demethyl-colchicine	100	24	20	10	70

Table 2: Apoptosis Induction Analysis

Treatment Group	Concentration (nM)	Incubation Time (hours)	% Live Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (DMSO)	0	48	95	3	2
1-demethyl-colchicine	10	48	85	10	5
1-demethyl-colchicine	50	48	60	25	15
1-demethyl-colchicine	100	48	35	40	25

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the steps for analyzing the cell cycle distribution of cells treated with 1-demethyl-colchicine using propidium iodide (PI) staining followed by flow cytometry.^{[6][7]} PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.

Materials:

- Cell line of interest (e.g., HeLa, Jurkat)
- Complete cell culture medium
- 1-demethyl-colchicine stock solution (in DMSO)
- Phosphate-Buffered Saline (PBS), ice-cold

- 70% Ethanol, ice-cold
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
- Treatment: The following day, treat the cells with varying concentrations of 1-demethyl-colchicine (e.g., 10, 50, 100 nM) and a vehicle control (DMSO).
- Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
- Cell Harvesting:
 - For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin.
 - For suspension cells, directly collect the cells.
 - Collect all cells (including any floating cells from adherent cultures) by centrifugation at 300 x g for 5 minutes.
- Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
- Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.[8]
- Staining:
 - Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

- Wash the cell pellet with PBS.
- Resuspend the cells in 500 µL of PI staining solution.
- Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (typically FL2 or PE-Texas Red).

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining

This protocol describes the detection and quantification of apoptosis in cells treated with 1-demethyl-colchicine using Annexin V and PI staining.[9][10] Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[9] PI is a viability dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[9]

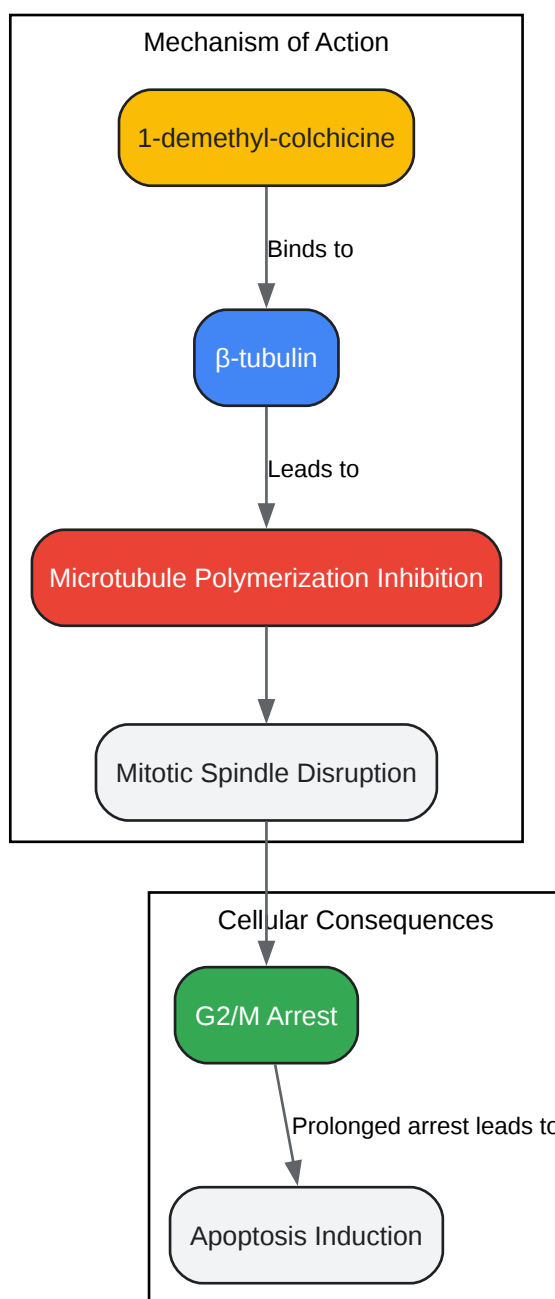
Materials:

- Cell line of interest
- Complete cell culture medium
- 1-demethyl-colchicine stock solution (in DMSO)
- Phosphate-Buffered Saline (PBS)
- Annexin V Binding Buffer (1X)
- FITC-conjugated Annexin V
- Propidium Iodide (PI) solution
- Flow cytometer

Procedure:

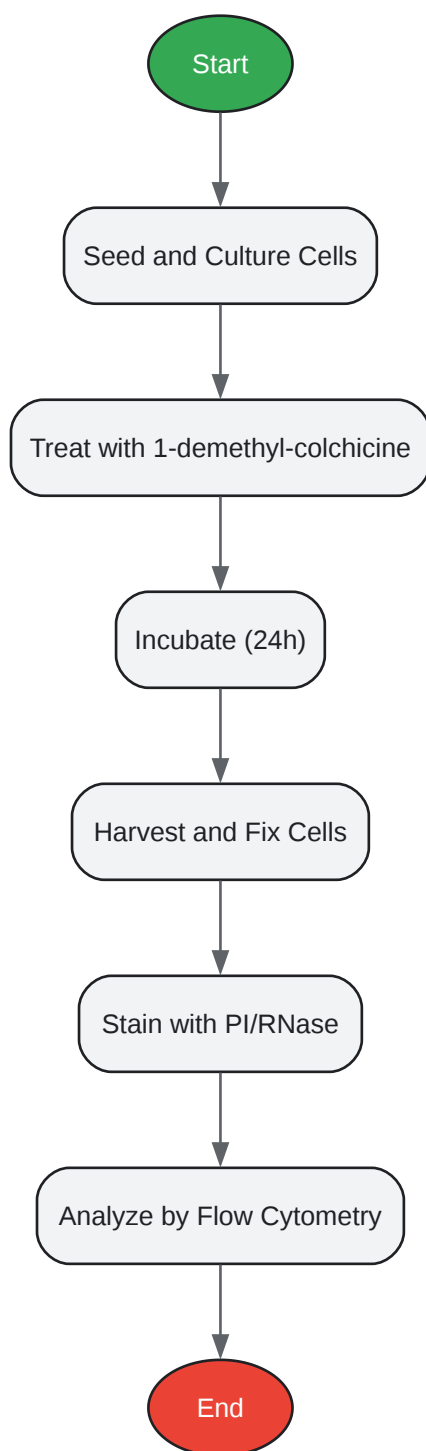
- Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using an appropriate incubation time to observe apoptosis (e.g., 48 hours).
- Cell Harvesting:
 - Collect both floating and adherent cells.
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
- Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1×10^6 cells/mL.
- Staining:
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of FITC-conjugated Annexin V.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.
 - Add 5 μ L of PI solution.
- Dilution: Add 400 μ L of 1X Annexin V Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Collect at least 10,000 events per sample. Use logarithmic scales for both the FITC (Annexin V) and PI fluorescence channels.

Visualizations



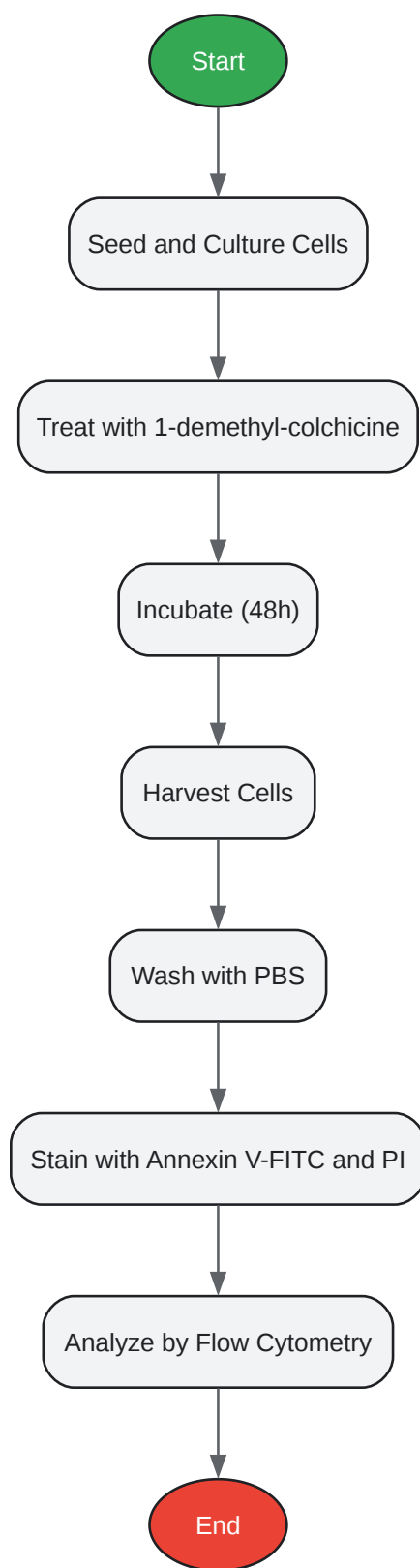
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Caption: Mechanism of action of 1-demethyl-colchicine leading to cell cycle arrest and apoptosis.



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Caption: Experimental workflow for cell cycle analysis.



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Caption: Experimental workflow for apoptosis analysis.

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